molecular formula C6H5ClF2N2 B2478639 2-Chloro-5-(1,1-difluoro-ethyl)-pyrazine CAS No. 1965305-20-7

2-Chloro-5-(1,1-difluoro-ethyl)-pyrazine

Cat. No.: B2478639
CAS No.: 1965305-20-7
M. Wt: 178.57
InChI Key: DSKODSUNPZRGFZ-UHFFFAOYSA-N
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Description

2-Chloro-5-(1,1-difluoro-ethyl)-pyrazine is an organic compound that belongs to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This particular compound is notable for its chlorine and difluoroethyl substituents, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1,1-difluoro-ethyl)-pyrazine typically involves the introduction of the chloro and difluoroethyl groups onto a pyrazine ring. One common method is the nucleophilic substitution reaction where a suitable pyrazine derivative is reacted with a chlorinating agent and a difluoroethylating agent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1,1-difluoro-ethyl)-pyrazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form pyrazine N-oxides.

    Reduction: Reduction reactions can modify the difluoroethyl group or reduce the pyrazine ring itself.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrazines with various functional groups.

    Oxidation: Formation of pyrazine N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced pyrazine derivatives or modified difluoroethyl groups.

Scientific Research Applications

2-Chloro-5-(1,1-difluoro-ethyl)-pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1,1-difluoro-ethyl)-pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the chloro and difluoroethyl groups can enhance its binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved can vary, but they often include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(1,1-difluoro-ethyl)-pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.

    2-Chloro-5-(1,1-difluoro-ethyl)-benzene: Similar structure but with a benzene ring instead of a pyrazine ring.

    2-Chloro-5-(1,1-difluoro-ethyl)-thiazole: Similar structure but with a thiazole ring instead of a pyrazine ring.

Uniqueness

2-Chloro-5-(1,1-difluoro-ethyl)-pyrazine is unique due to the presence of both chloro and difluoroethyl groups on a pyrazine ring. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for various applications. Its reactivity and potential biological activity can differ significantly from similar compounds with different ring structures or substituents.

Biological Activity

2-Chloro-5-(1,1-difluoro-ethyl)-pyrazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a chlorine atom and a difluoroethyl group. This unique structure may contribute to its biological activity by enhancing its binding affinity to various molecular targets.

The biological effects of this compound are largely attributed to its interaction with specific enzymes and cellular pathways. The presence of the chloro and difluoroethyl groups can enhance its ability to interact with molecular targets such as:

  • Enzymes : Inhibition of enzyme activity is a common mechanism through which this compound exerts its effects.
  • Cellular Processes : It may disrupt normal cellular functions or induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's efficacy can be summarized in the following table:

Microorganism Activity Reference
E. coliModerate inhibition
S. aureusSignificant inhibition
P. aeruginosaWeak inhibition

Anticancer Activity

In vitro studies have demonstrated that this compound has cytotoxic effects against various cancer cell lines. Notably, it has shown promising results against:

  • HepG2 cells (liver cancer) with an IC50 value indicating significant cytotoxicity.
  • A498 (kidney cancer), PC-3 (prostate cancer), and SK-OV-3 (ovarian cancer) cell lines also exhibited sensitivity to the compound .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various pyrazine derivatives, this compound was found to be effective against Staphylococcus aureus with an MIC of 32 µg/mL. This suggests potential for development into an antimicrobial agent .

Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of this compound revealed that it induced apoptosis in HepG2 cells through the activation of caspase pathways. The study highlighted that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 37.3 µM) compared to untreated controls .

Properties

IUPAC Name

2-chloro-5-(1,1-difluoroethyl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2/c1-6(8,9)4-2-11-5(7)3-10-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKODSUNPZRGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=N1)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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